molecular formula C10H13IO2S B8585247 2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene

Katalognummer: B8585247
Molekulargewicht: 324.18 g/mol
InChI-Schlüssel: UGWRTKGAMGVIGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene is an organic compound with the molecular formula C10H13IO2S It is characterized by the presence of an iodine atom, an isopropyl group, and a methylsulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene typically involves the iodination of a suitable precursor compound. One common method involves the reaction of 1-isopropyl-4-(methylsulfonyl)benzene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 1-isopropyl-4-(methylsulfonyl)benzene.

Wissenschaftliche Forschungsanwendungen

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and methylsulfonyl group can play crucial roles in binding interactions and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Iodo-4-(methylsulfonyl)benzene: Similar structure but lacks the isopropyl group.

    2-Iodo-1-methyl-4-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene is unique due to the presence of both the isopropyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.

Eigenschaften

Molekularformel

C10H13IO2S

Molekulargewicht

324.18 g/mol

IUPAC-Name

2-iodo-4-methylsulfonyl-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13IO2S/c1-7(2)9-5-4-8(6-10(9)11)14(3,12)13/h4-7H,1-3H3

InChI-Schlüssel

UGWRTKGAMGVIGV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)S(=O)(=O)C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.